molecular formula C11H12O B13648180 2-(2,3-Dihydro-1H-inden-5-yl)oxirane CAS No. 106619-06-1

2-(2,3-Dihydro-1H-inden-5-yl)oxirane

Cat. No.: B13648180
CAS No.: 106619-06-1
M. Wt: 160.21 g/mol
InChI Key: WENHVAQVKYHFHW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an indene moiety fused to an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane typically involves the epoxidation of 2-(2,3-dihydro-1H-inden-5-yl)ethene. This reaction can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: OsO4, KMnO4

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the normal function of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yl)oxirane is unique due to its combination of the indene and oxirane moieties, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

106619-06-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)oxirane

InChI

InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2

InChI Key

WENHVAQVKYHFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3CO3

Origin of Product

United States

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